molecular formula C24H28N2O5 B2916718 3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-21-7

3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2916718
CAS No.: 898435-21-7
M. Wt: 424.497
InChI Key: ZKHPQJRALORISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide ( 898410-98-5) is a sophisticated quinoline derivative offered for research use only. This compound is strictly intended for laboratory research applications and is not approved for diagnostic, therapeutic, or personal use. Quinoline scaffolds represent an important construction motif in medicinal chemistry and have demonstrated significant potential in anticancer drug development . Researchers are investigating similar quinoline derivatives for their diverse biological activities, which include growth inhibition through cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . The molecular structure of this benzamide incorporates a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolinone core, a privileged heterocyclic system that may contribute to its research utility. The 3,4,5-triethoxybenzamide moiety provides a distinct electronic and steric profile that researchers can utilize to explore structure-activity relationships (SAR) in various biochemical contexts. This compound is presented as a valuable chemical tool for scientists investigating novel therapeutic targets, particularly in oncology and chemical biology research programs.

Properties

IUPAC Name

3,4,5-triethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-4-29-19-13-17(14-20(30-5-2)23(19)31-6-3)24(28)25-18-11-15-7-8-21(27)26-10-9-16(12-18)22(15)26/h11-14H,4-10H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHPQJRALORISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The specific effects of these factors on the compound are currently unknown.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations :

Steric hindrance from ethoxy groups may reduce binding affinity to compact enzymatic pockets compared to smaller substituents.

Synthetic Accessibility: The target compound’s synthesis is more complex than unsubstituted benzamide derivatives (e.g., compound 22 ) due to the need for selective triethoxy group introduction. Palladium- or nickel-catalyzed methods (used for simpler quinoline amides ) are less effective here due to the fused pyrroloquinolinone core’s steric constraints.

Biological Relevance: The 4-oxo-pyrroloquinolinone core is critical for mimicking natural enzyme substrates, as seen in CYP450 inhibitors like 12b . In contrast, simple quinoline amides (e.g., N-(quinolin-8-yl)benzamide) show reactivity only with specific auxiliaries (e.g., 8-aminoquinoline directing groups ).

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